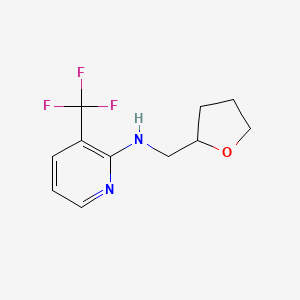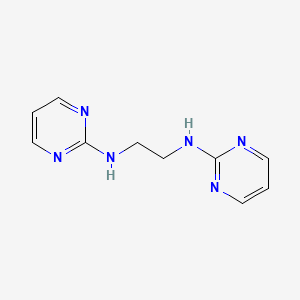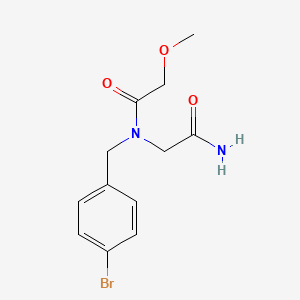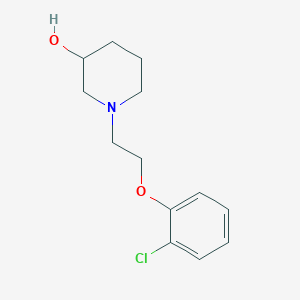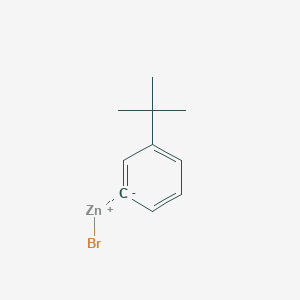
3-t-ButylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-t-ButylphenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its reactivity and versatility. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the t-butyl group on the phenyl ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-t-ButylphenylZinc bromide can be synthesized through the reaction of 3-t-butylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3−t−Butylphenylbromide+Zn→3−t−ButylphenylZincbromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-t-ButylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Cross-Coupling Reactions: It is commonly used in Negishi cross-coupling reactions to form carbon-carbon bonds with organic halides or triflates.
Common Reagents and Conditions
Palladium Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is a common solvent used in these reactions due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in a cross-coupling reaction with an alkyl halide, the product would be a substituted aromatic compound with the t-butyl group intact.
Applications De Recherche Scientifique
3-t-ButylphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism by which 3-t-ButylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the t-butyl group can influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
PhenylZinc bromide: Lacks the t-butyl group, making it less sterically hindered.
3-MethylphenylZinc bromide: Contains a smaller methyl group instead of the t-butyl group.
3-t-ButylphenylZinc chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
The presence of the t-butyl group in 3-t-ButylphenylZinc bromide makes it unique compared to other organozinc compounds. This steric hindrance can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H13BrZn |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
bromozinc(1+);tert-butylbenzene |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BMEXANNAFYBCDA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



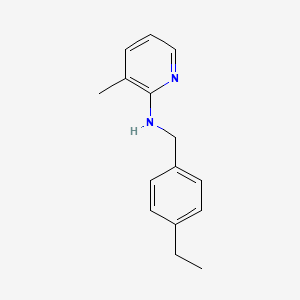
![6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14899406.png)
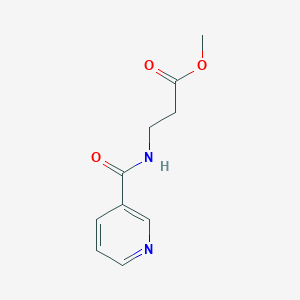
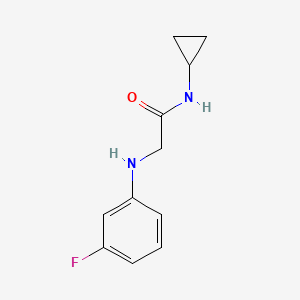
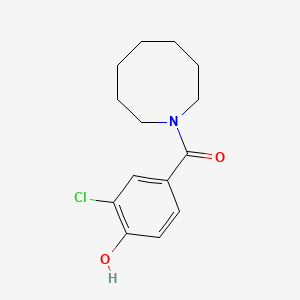
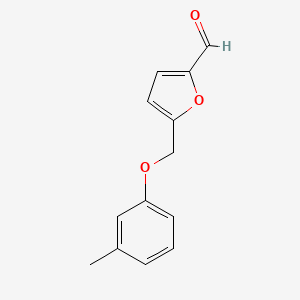
![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)
